molecular formula C19H24N2O3 B2793403 N-[(4-{6-oxa-9-azaspiro[4.5]decane-9-carbonyl}phenyl)methyl]prop-2-enamide CAS No. 2198287-26-0

N-[(4-{6-oxa-9-azaspiro[4.5]decane-9-carbonyl}phenyl)methyl]prop-2-enamide

Cat. No.: B2793403
CAS No.: 2198287-26-0
M. Wt: 328.412
InChI Key: GXQVFWZQEAPOJW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The “6-Oxa-9-azaspiro[4.5]decane” part of the name suggests the presence of a nine-membered ring fused to a six-membered ring at one atom . The “carbonyl” group indicates the presence of a carbon atom double-bonded to an oxygen atom. The “phenyl” group is a ring of six carbon atoms, and “methyl” is a single carbon atom bonded to three hydrogen atoms. The “prop-2-enamide” part suggests the presence of a propene (a three-carbon chain with a double bond) attached to an amide group (a carbonyl group attached to a nitrogen atom).


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the carbonyl and amide groups suggests that this compound may be able to form hydrogen bonds, which could affect its solubility in different solvents .

Properties

IUPAC Name

N-[[4-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-2-17(22)20-13-15-5-7-16(8-6-15)18(23)21-11-12-24-19(14-21)9-3-4-10-19/h2,5-8H,1,3-4,9-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQVFWZQEAPOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCOC3(C2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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